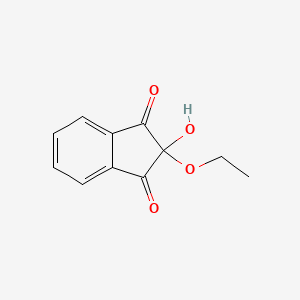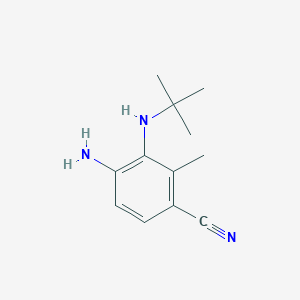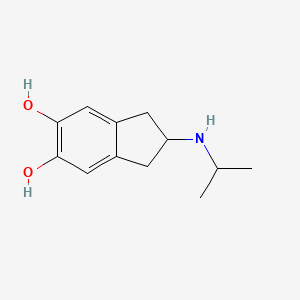![molecular formula C10H16N4O B11895523 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)- CAS No. 646056-41-9](/img/structure/B11895523.png)
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a 1,3,4-oxadiazole ring is fused with a 7-methyl-1,7-diazaspiro[4.4]nonane moiety. The presence of both nitrogen and oxygen heteroatoms in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 7-methyl-1,7-diazaspiro[4.4]nonane core, which can be synthesized through cyclization reactions involving appropriate diamines and ketones. The oxadiazole ring can then be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the oxadiazole ring or the spirocyclic moiety, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Wissenschaftliche Forschungsanwendungen
2-(7-methyl-1,7-diazaspiro[4
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The presence of nitrogen and oxygen heteroatoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-2,7-diazaspiro[4.4]nonan-1-one: A structurally related compound with a similar spirocyclic core but lacking the oxadiazole ring.
1,6-dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different heteroatoms and functional groups.
Uniqueness
2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for a broader range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
646056-41-9 |
|---|---|
Molekularformel |
C10H16N4O |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H16N4O/c1-13-6-4-10(7-13)3-2-5-14(10)9-12-11-8-15-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
SAWKCHBFYVSXAO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(C1)CCCN2C3=NN=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
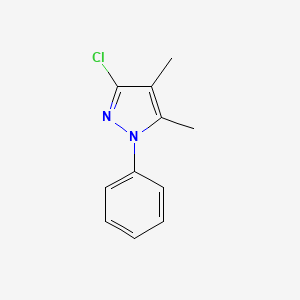
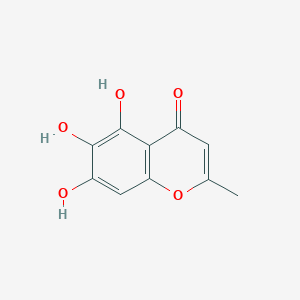
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)


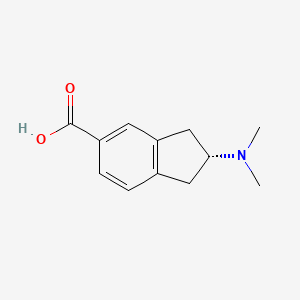
![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)
